molecular formula C8H9BrClN B2784764 3-Bromo-2-chloro-5-propan-2-ylpyridine CAS No. 2567497-06-5

3-Bromo-2-chloro-5-propan-2-ylpyridine

Cat. No.: B2784764
CAS No.: 2567497-06-5
M. Wt: 234.52
InChI Key: ZEKVQBJEFRBUPM-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-propan-2-ylpyridine: is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine, chlorine, and a propan-2-yl group attached to a pyridine ring, making it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-propan-2-ylpyridine typically involves halogenation reactions. One common method is the halogen dance reaction, which allows for the specific substitution of halogens on the pyridine ring. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperatures and solvents to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-propan-2-ylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and ligands are essential for cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-chloro-5-propan-2-ylpyridine is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of diverse pyridine derivatives, which are valuable in drug discovery and development.

Biology: The compound’s potential biological activity makes it a subject of interest in biological research. It can be used to study the effects of halogenated pyridines on biological systems and their interactions with biomolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-propan-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and propan-2-yl group can influence its binding affinity to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Bromo-2-chloro-4-fluoro-3-iodopyridine: This compound shares a similar pyridine ring structure with multiple halogen substitutions, making it useful in medicinal chemistry.

    2-Bromo-3-chloro-5-methylpyridine:

Uniqueness: 3-Bromo-2-chloro-5-propan-2-ylpyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of bromine, chlorine, and propan-2-yl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-chloro-5-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVQBJEFRBUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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